3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid
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Overview
Description
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a benzoic acid moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions typically include heating and stirring to facilitate the formation of the thiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antitumor, and antidiabetic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can contribute to its solubility and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and a thiazole ring, but differs in the substituents on the thiazole ring.
2-{[N-(2-acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid: This compound has a similar benzoic acid moiety but differs in the substituents on the thiazole ring and the presence of an acetyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21/h1-9H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDXTGFLCPWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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